

# Pilaralisib early phase I clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

[Get Quote](#)

## Summary of Early Phase I Clinical Trials

| Trial Focus & Formulation                        | Key Dosage Findings                                   | Most Common Treatment-Related Adverse Events (Any Grade)                                                                 | Preliminary Efficacy (Evaluable Patients)                              |
|--------------------------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|
| Monotherapy in Solid Tumors (Tablet) [1] [2] [3] | RP2D: 400 mg QD (based on PK). MTD not reached [1].   | Diarrhea (40.9%), Fatigue (40.9%), Decreased appetite (22.7%), Hyperglycemia (22.7%) [1]                                 | PR: 11.1% (2/18 pts); SD: 33.3% (6/18 pts) [1]                         |
| Monotherapy in Solid Tumors (Capsule) [4]        | MTD: 600 mg QD [4]                                    | Information on specific frequency not detailed in results; on-target effects like hyperglycemia and rash were noted [4]. | 1 PR observed in a patient with non-small cell lung cancer (NSCLC) [4] |
| Combination with Paclitaxel & Carboplatin [5]    | MTD of Pilaralisib (tablet): 200 mg QD with chemo [5] | Neutropenia (67.2%), Thrombocytopenia (67.2%) [5] (Note: AEs are from combination regimen)                               | PR: 13.5% (7/52 pts); SD: 48.1% (25/52 pts) [5]                        |
| Monotherapy in CLL/Lymphoma (Capsule) [6]        | Dose: 600 mg QD (from solid tumor MTD) [6]            | Diarrhea (92.0%), Pyrexia (52.0%), Fatigue (44.0%) [6]                                                                   | CLL: PR in 50.0% (5/10 pts);                                           |

| Trial Focus & Formulation | Key Dosage Findings | Most Common Treatment-Related Adverse Events (Any Grade) | Preliminary Efficacy (Evaluable Patients)   |
|---------------------------|---------------------|----------------------------------------------------------|---------------------------------------------|
|                           |                     |                                                          | Lymphoma: PR in <b>20.0%</b> (3/15 pts) [6] |

Abbreviations: CLL: Chronic Lymphocytic Leukemia; MTD: Maximum Tolerated Dose; PR: Partial Response; RP2D: Recommended Phase II Dose; QD: Once Daily; SD: Stable Disease; pts: patients.

## Detailed Experimental Protocols

The following details outline the core methodologies used in these early-phase trials.

### Trial Design and Patient Enrollment

- **Study Type:** Phase I, multicenter, open-label, single-arm or dose-escalation studies [1] [5].
- **Dosing Schedule:** In monotherapy studies, **Pilaralisib** was administered orally once daily in continuous 28-day cycles [1]. In the combination study, it was given daily alongside paclitaxel and carboplatin administered on day 1 of 21-day cycles [5].
- **Patient Population:** Adults with histologically confirmed metastatic or unresectable solid tumors refractory to standard therapy or for which no effective therapy existed [1] [5]. Patients typically had an ECOG performance status of 0-2 and had received a median of 3 prior systemic therapies [1].
- **Key Exclusion Criterion:** Prior treatment with a PI3K inhibitor [1] [5].

### Primary Endpoints and Assessment Methods

- **Primary Endpoints:**
  - **Maximum Tolerated Dose (MTD):** Determined using a standard "3 + 3" design during dose escalation. DLTs were assessed during the first cycle (28 days in monotherapy, 21 days in combination) [5].
  - **Safety and Tolerability:** Adverse events were continuously monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 3.0 [1] [5].

- **Efficacy Assessment:** Tumor response was evaluated per **RECIST 1.0** (Response Evaluation Criteria in Solid Tumors) for solid tumors [1]. Scans were conducted at predefined intervals.

## Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses

- **PK Sampling:** Blood samples were collected at multiple time points after drug administration to determine parameters like maximum plasma concentration (C<sub>max</sub>) and area under the plasma concentration-time curve (AUC) [1].
- **Key PK Finding:** The tablet formulation at 400 mg provided higher systemic exposure (AUC<sub>0-24h</sub>) than the 600 mg capsule, leading to the RP2D of 400 mg for the tablet [1].
- **PD Analyses:**
  - **Biomarker Studies:** In some trials, tumor tissue biopsies were analyzed pre- and post-treatment for markers of pathway inhibition (e.g., phosphorylated AKT and S6) [5].
  - **Cytokine Analysis:** In the lymphoma/CLL trial, plasma levels of cytokines and chemokines involved in B-cell trafficking were measured to assess biological activity [6].

## PI3K/AKT Signaling Pathway and Pilaralisib's Role

The diagram below illustrates the signaling pathway targeted by **Pilaralisib**.



[Click to download full resolution via product page](#)

## Current Development Status

Despite the acceptable safety and hints of efficacy in early trials, the clinical development of **Pilaralisib** for all cancer indications, including solid tumors and lymphoma, has been **discontinued** [7]. Later-phase studies

found that the drug did not enhance the efficacy of standard chemotherapy and showed only modest activity as a single agent [5] [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. of a Tablet Formulation of Phase , a Pan-Class... I Trial Pilaralisib [pmc.ncbi.nlm.nih.gov]
2. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan- ... [pubmed.ncbi.nlm.nih.gov]
3. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan ... [broadinstitute.org]
4. Pilaralisib - an overview | ScienceDirect Topics [sciencedirect.com]
5. Phase I Dose-Escalation Study of Pilaralisib (SAR245408 ... [pmc.ncbi.nlm.nih.gov]
6. Data from Phase of the Pan-PI3K Inhibitor I ... Trial Pilaralisib [scispace.com]
7. - Exelixis/Sanofi - AdisInsight Pilaralisib [adisinsight.springer.com]

To cite this document: Smolecule. [Pilaralisib early phase I clinical trial results]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547960#pilaralisib-early-phase-i-clinical-trial-results>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)